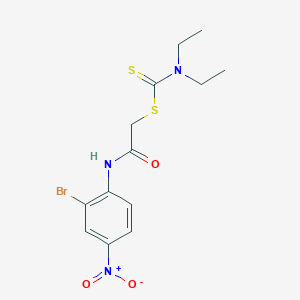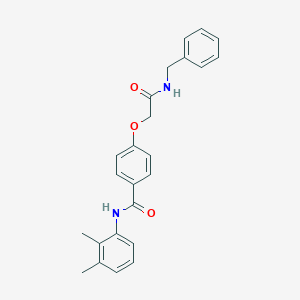
MEISi-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MEISi-1 is a complex organic compound with the molecular formula C24H24N2O3 It is known for its unique chemical structure, which includes a benzylamino group, an oxoethoxy linkage, and a dimethylphenyl benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MEISi-1 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylamino Intermediate: Benzylamine is reacted with an appropriate acylating agent to form the benzylamino intermediate.
Introduction of the Oxoethoxy Group: The benzylamino intermediate is then reacted with an oxoethoxy compound under controlled conditions to introduce the oxoethoxy group.
Coupling with Dimethylphenyl Benzamide: Finally, the oxoethoxy-benzylamino intermediate is coupled with 2,3-dimethylphenyl benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as column chromatography and recrystallization. Additionally, reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
MEISi-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or ethers.
Scientific Research Applications
MEISi-1 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of MEISi-1 involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with target proteins, while the oxoethoxy linkage provides flexibility to the molecule, allowing it to fit into binding pockets. The dimethylphenyl benzamide moiety can interact with hydrophobic regions of the target, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-[2-(amino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide: Lacks the benzyl group, resulting in different binding properties.
4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzoate: Contains a benzoate group instead of benzamide, altering its chemical reactivity.
4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)aniline: Features an aniline group, which affects its electronic properties.
Uniqueness
MEISi-1 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzylamino and oxoethoxy groups allows for versatile interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H24N2O3 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide |
InChI |
InChI=1S/C24H24N2O3/c1-17-7-6-10-22(18(17)2)26-24(28)20-11-13-21(14-12-20)29-16-23(27)25-15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
MNJQVNZAPZMEDA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B255330.png)
![(2Z)-3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID](/img/structure/B255337.png)
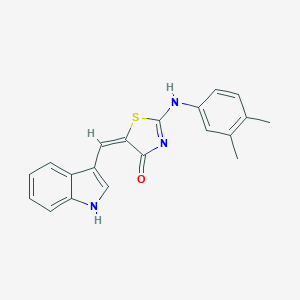
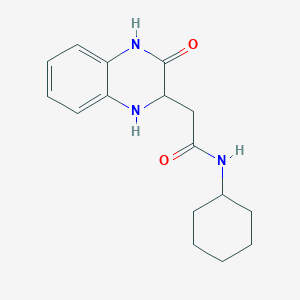
![1-ETHYL-2-IMINO-8-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDIN-3-YL CYANIDE](/img/structure/B255342.png)
![1-(4-NITROBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE](/img/structure/B255345.png)

![3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B255348.png)
![Benzoic acid, 4-[(cyclohexylcarbonyl)amino]-, butyl ester](/img/structure/B255349.png)
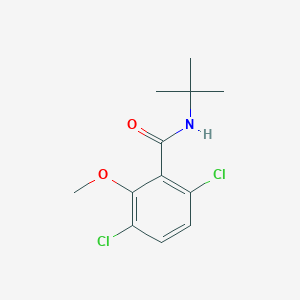
![Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B255354.png)
![5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)HYDRAZIN-1-YL]BENZENE-1,3-DICARBOXYLIC ACID](/img/structure/B255361.png)
